molecular formula C14H12Cl2N2O2S B5789504 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide

货号 B5789504
分子量: 343.2 g/mol
InChI 键: RXMRINCMBNJOTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide, also known as TAK-659, is a small molecule inhibitor that targets the protein known as Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide binds irreversibly to the active site of BTK, inhibiting its kinase activity and preventing downstream signaling events. This leads to the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to selectively target BTK, with minimal off-target effects on other kinases. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, this compound has been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) malignancies.

实验室实验的优点和局限性

One advantage of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide is its specificity for BTK, which may reduce the risk of off-target effects and toxicity. However, one limitation is the potential for resistance to develop over time, particularly in patients with mutations in the BTK gene. In addition, the optimal dosing and scheduling of this compound in combination with other therapies is still being investigated.

未来方向

For 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide research include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as investigations into its potential use in combination with other targeted therapies. In addition, further studies are needed to understand the mechanisms of resistance to this compound and to identify biomarkers that may predict response to treatment. Finally, the potential use of this compound in other BTK-mediated diseases, such as autoimmune disorders, is an area of active investigation.

合成方法

The synthesis of 2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide involves several steps, including the reaction of 2,4-dichlorophenyl isocyanate with 2-thienylacetic acid to form the corresponding amide. This amide is then reacted with ethyl chloroformate to produce the ethyl ester, which is subsequently treated with ammonia to yield the target compound.

科学研究应用

2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In these studies, this compound has demonstrated potent and selective inhibition of BTK, resulting in the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B cells. This compound has also shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

属性

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2S/c15-10-4-3-9(12(16)7-10)6-13(17)18-20-14(19)8-11-2-1-5-21-11/h1-5,7H,6,8H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMRINCMBNJOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。